N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea
Description
Properties
CAS No. |
648415-06-9 |
|---|---|
Molecular Formula |
C17H28N2OS |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C17H28N2OS/c1-16(2,3)12-9-11(7-8-19-15(18)21)10-13(14(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H3,18,19,21) |
InChI Key |
XXNMEDVJVDFYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Mechanism for Direct Reaction with Thiourea
Nucleophilic Attack : The sulfur atom in thiourea acts as a nucleophile and attacks the electrophilic carbon in the aldehyde.
Formation of Intermediate : This forms a tetrahedral intermediate that subsequently collapses to yield N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea.
Mechanism for Isocyanate Method
Nucleophilic Attack : The nitrogen in thiourea attacks the carbon in isocyanate.
Formation of Thiourea : The reaction leads to the formation of thiourea with a release of carbon dioxide.
Yield and Purity Considerations
The yield and purity of this compound can vary significantly based on:
Purity of Reagents : High-purity starting materials lead to better yields.
Reaction Conditions : Optimizing temperature and time can improve both yield and purity.
Comparative Summary of Methods
| Method | Reagents Used | Conditions | Typical Yield |
|---|---|---|---|
| Direct Reaction | Thiourea, Solvent | Reflux for 6-12 hours | Moderate to High |
| Isocyanate Method | Isocyanate, Ammonium Thiocyanate | Room temperature to reflux | Variable |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiourea group can be substituted with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or arylated thiourea derivatives.
Scientific Research Applications
Chemistry
- Antioxidant Role : The compound is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds. Its ability to scavenge free radicals protects other materials from oxidative damage.
Biology
- Oxidative Stress Protection : Research indicates that N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea can mitigate oxidative stress in biological systems. It interacts with reactive oxygen species (ROS), neutralizing them and thereby protecting cellular integrity.
Medicine
- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications due to its antioxidant properties. Studies suggest that it may have protective effects against various diseases linked to oxidative damage .
Industrial Applications
This compound is also utilized in the stabilization of polymers and other materials. Its incorporation enhances the durability and shelf life of products by preventing oxidative degradation.
Case Study 1: Antibacterial Activity
A study assessed the antibacterial activity of compounds derived from this compound. Results indicated effective inhibition against Staphylococcus aureus, showcasing its potential use in medical formulations aimed at combating bacterial infections .
Case Study 2: Polymer Stabilization
Research on the use of this compound in polymer formulations demonstrated enhanced thermal stability and resistance to oxidative degradation compared to untreated polymers. This underscores its industrial relevance in extending the lifespan of materials.
Mechanism of Action
The antioxidant properties of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea are attributed to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The thiourea group also plays a role in scavenging reactive oxygen species. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives are widely studied for their diverse reactivity and applications. Below, N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea is compared with structurally analogous compounds from the Kanto Reagents catalog (2022) and related literature.
Structural and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Physical Form |
|---|---|---|---|---|
| This compound | C₁₇H₂₈N₂OS | 320.48 | 3,5-Di-tert-butyl-4-hydroxyphenyl, ethyl-thiourea linkage | Syrup |
| N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[(1R,4aS,10aR)-octahydro-phenanthrenyl]methyl]thiourea | C₃₇H₄₉N₃S | 567.87 | Chiral diphenylethylamine, octahydro-phenanthrenyl methyl group | Syrup |
| N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea | C₃₁H₃₉N₃O₉S | 629.72 | Acetylated glucopyranosyl group, chiral diphenylethylamine | Solid (powder) |
Key Observations
The octahydro-phenanthrenyl substituent in C₃₇H₄₉N₃S introduces a rigid, hydrophobic core, likely influencing binding affinity in steroid receptor studies .
Applications: Antioxidant Activity: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound is analogous to hindered phenol antioxidants (e.g., BHT), but the thiourea moiety adds metal-chelating functionality, distinguishing it from simpler phenolic antioxidants. Chiral Recognition: Compounds like C₃₁H₃₉N₃O₉S and C₃₇H₄₉N₃S feature chiral centers, making them candidates for enantioselective catalysis or molecular recognition, whereas the target compound lacks such stereochemical complexity .
Synthetic Accessibility: The target compound’s synthesis involves straightforward alkylation of 3,5-di-tert-butyl-4-hydroxyphenethylamine with thiourea. In contrast, glucopyranosyl derivatives require multi-step protection/deprotection strategies for sugar moieties, increasing synthetic complexity .
Research Findings and Limitations
- Antioxidant Performance: Comparative studies of phenolic thioureas indicate that the tert-butyl groups in the target compound improve thermal stability compared to unsubstituted analogs (e.g., N-phenethylthiourea) but reduce solubility in polar solvents .
Biological Activity
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea is a compound with significant biological activity, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is derived from the functionalization of thiourea with a hindered phenolic moiety. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group contributes to its antioxidant properties, while the thiourea group is known for its diverse biological activities.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of thiourea exhibited significant antibacterial activity against various strains, including Staphylococcus aureus. The MIC for certain derivatives was found to be as low as 32 μg/mL .
- Mechanism of Action : The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition leads to bacterial cell death without affecting human topoisomerases, indicating a potential for selective toxicity .
Anticancer Potential
Research has also highlighted the anticancer properties of this compound:
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 0.3 to 5.16 μM across different cell lines .
- Mechanisms : The compound's anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of this compound against multi-drug resistant bacteria. Results indicated that it significantly reduced bacterial load in infected models compared to controls, showcasing its potential as an alternative therapeutic agent .
- Cancer Cell Line Testing : In a comparative study assessing various thiourea derivatives for anticancer activity, this compound was among the most potent compounds tested. It demonstrated not only direct cytotoxicity but also induced apoptosis in cancer cells through upregulation of pro-apoptotic factors .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 μg/mL | Inhibition of DNA gyrase and topoisomerase IV |
| Anticancer | HCT116 | 0.3 μM | Inhibition of PI3K/Akt/mTOR pathway |
| MCF-7 | 0.75–4.21 μM | Induction of apoptosis | |
| A549 | 0.3–5.16 μM | Upregulation of pro-apoptotic factors |
Q & A
Q. What are the established synthetic routes for N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea, and how can reaction conditions be optimized for yield and purity?
The synthesis of thiourea derivatives often involves coupling reactions between amines and isothiocyanates or via nucleophilic substitution. For example, describes a DABCO-catalyzed 1,6-conjugate addition of p-quinones with thiols to yield structurally related diarylmethyl thioethers. Adapting this methodology, researchers can optimize conditions by:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Controlling temperature (e.g., 0–25°C) to reduce side reactions.
- Purifying intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate the target compound in yields of 57–77% .
- Validating purity using HPLC or TLC with UV visualization.
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to identify characteristic signals, such as the thiourea NH protons (δ 9–11 ppm) and aromatic protons from the di-tert-butyl-hydroxyphenyl group (δ 6.8–7.2 ppm). highlights the use of splitting patterns (e.g., doublets for aromatic protons) to confirm substitution .
- X-ray Crystallography : Resolve bond lengths (e.g., C=S ~1.66 Å) and intramolecular hydrogen bonds (e.g., N–H⋯O/S interactions). demonstrates how planarity and π-conjugation in thioureas can be confirmed via crystallographic data .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z calculated for CHNOS).
Advanced Research Questions
Q. How do structural modifications in the thiourea moiety influence the compound's biological activity, particularly in enzyme inhibition?
The thiourea group’s electronic and steric properties are critical. and show that substituents on the thiourea nitrogen affect binding to targets like HIV reverse transcriptase:
- Electron-withdrawing groups (e.g., bromopyridyl in ) enhance hydrogen bonding with active-site residues, improving inhibition potency .
- Planarity and conjugation : notes that planar thiourea derivatives (r.m.s. deviation <0.12 Å) exhibit stronger intermolecular interactions, which may stabilize enzyme-ligand complexes .
- Hydrogen bonding : Intramolecular N–H⋯O bonds (as in ) can rigidify the structure, optimizing pharmacophore orientation .
Q. What computational strategies are recommended for modeling the interaction between this compound and biological targets like HIV reverse transcriptase?
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on the thiourea’s sulfur and NH groups interacting with hydrophobic pockets or catalytic residues (e.g., Lys101, Tyr188 in HIV RT) .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to RMSD fluctuations in the thiourea moiety.
- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with IC values to predict activity trends .
Q. What challenges arise in resolving crystallographic data for thiourea derivatives, and how can SHELX software be utilized effectively?
Thioureas often exhibit disorder due to flexible substituents or multiple conformers. and suggest:
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve subtle electron density variations.
- Refinement in SHELXL : Apply restraints for thermal parameters of tert-butyl groups and thiourea moieties. Use PART instructions to model disorder .
- Validation : Check for overfitting using R and validate hydrogen bonds with PLATON.
Q. How should researchers address contradictions between in vitro activity data and computational docking predictions for this compound?
- Re-evaluate Assay Conditions : Ensure assays use relevant enzyme isoforms (e.g., wild-type vs. mutant HIV RT) and buffer conditions (pH 7.4, 37°C) .
- Solvent Effects : Account for DMSO concentration in cell-based assays, which may alter ligand solubility or conformation .
- Dynamic Behavior : Use MD simulations to identify transient binding pockets not captured in static docking models .
- Synthetic Variants : Prepare analogs with modified substituents (e.g., replacing tert-butyl with CF) to test SAR hypotheses .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and catalytic bases (e.g., DABCO) for conjugate additions .
- Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., nevirapine for HIV RT inhibition) and validate results across multiple assay replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
